molecular formula C11H25Cl2N3O B1382816 2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride CAS No. 1589393-24-7

2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride

Cat. No.: B1382816
CAS No.: 1589393-24-7
M. Wt: 286.24 g/mol
InChI Key: IXRQLZIAJDOSAQ-UHFFFAOYSA-N
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Description

2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride ( 1589393-24-7) is a high-purity chemical compound supplied as a solid powder and provided with a Certificate of Analysis . This piperidine-based small molecule features a primary amine on the piperidine ring, making it a valuable building block in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules . With a molecular formula of C 11 H 25 Cl 2 N 3 O and a molecular weight of 286.24 g/mol, it is characterized by its high purity, available in grades including 99%, 99.9%, and higher, and can be packaged to meet specific research requirements . The product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can request bulk quantities and custom specifications, with packaging options ranging from small sample jars to large bulk containers .

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O.2ClH/c1-3-14(4-2)11(15)9-13-7-5-10(12)6-8-13;;/h10H,3-9,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRQLZIAJDOSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride typically involves the reaction of 4-aminopiperidine with N,N-diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound. The use of automated systems and advanced analytical techniques ensures the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter systems, particularly in the central nervous system (CNS). Preliminary studies suggest that it could influence receptor activity related to neurotransmitter release and receptor activation. This positions it as a candidate for exploring therapeutic avenues in neuropharmacology, especially concerning conditions such as anxiety and depression .

Cancer Therapy

Piperidine derivatives, including those similar to 2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride, have shown potential anticancer activity. Studies have demonstrated that certain piperidine-based compounds can induce apoptosis in cancer cell lines. The structural characteristics of these compounds may enhance their binding affinity to protein targets involved in cancer progression .

Case Studies and Research Findings

Recent studies have highlighted the importance of piperidine derivatives in drug design. For instance, research has shown that compounds containing piperidine rings exhibit improved pharmacokinetic properties, allowing for better CNS penetration and efficacy against neurological disorders . Additionally, ongoing investigations into their anticancer properties are promising, with several derivatives demonstrating enhanced cytotoxicity against various tumor cell lines .

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a broader class of 4-aminopiperidine acetamide derivatives. Key analogs and their differences are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Evidence Source
2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride N,N-dimethyl, 4-aminomethyl C₁₀H₂₃Cl₂N₃O 272.22 Enhanced hydrophilicity; research reagent
2-(4-Aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride N-cyclopropyl C₁₀H₁₉Cl₂N₃O 284.19 Potential CNS-targeting ligand
Ethyl (4-aminopiperidin-1-yl)acetate dihydrochloride Ethyl ester (vs. amide) C₉H₂₀Cl₂N₂O₂ 297.19 Prodrug potential; esterase activation
2-(4-Aminopiperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide dihydrochloride Aromatic 2,5-dimethoxyphenyl C₁₅H₂₄Cl₂N₃O₃ 389.28 Enhanced binding to serotonin receptors

Key Observations :

  • N,N-Diethyl vs.
  • Aromatic vs. Aliphatic Substituents : Derivatives with aromatic groups (e.g., 2,5-dimethoxyphenyl) exhibit stronger receptor-binding profiles, likely due to π-π stacking interactions .
  • Ester vs. Amide Backbone : The ethyl ester analog (CAS 100708-07-4) acts as a prodrug, requiring enzymatic hydrolysis to release the active amide form .

Pharmacological and Physicochemical Properties

  • Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, 2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride is stable at room temperature and soluble in water (>10 mg/mL) , whereas analogs with aromatic substituents (e.g., 2,5-dimethoxyphenyl) may require organic solvents for dissolution .
  • Stability: Piperidine-containing compounds are prone to oxidation at the amine group; however, the 4-amino substitution and dihydrochloride salt form mitigate degradation .
  • Biological Activity: Analogs like 3-(3-fluorophenyl)-N-2-[2-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]ethylpropan-1-amine dihydrochloride () demonstrate potent inhibitory effects on neuronal targets, suggesting that 4-aminopiperidine acetamides may share similar mechanisms in modulating ion channels or enzymes .

Biological Activity

Overview

2-(4-Aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride is a synthetic compound belonging to the piperidine family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₂₃Cl₂N₃O
  • CAS Number : 1589393-24-7

The presence of the piperidine ring and the diethylacetamide moiety suggests potential interactions with biological targets, making it a candidate for further investigation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to different physiological effects. The exact mechanism remains under investigation, but it is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : It may bind to neurotransmitter receptors, influencing neural signaling and behavior.

Enzyme Inhibition

Research indicates that compounds with similar structures have shown significant enzyme inhibition properties. For instance, studies on piperidine derivatives have revealed their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer’s disease .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems positions it as a candidate for neuropharmacological applications. Research has shown that similar compounds can modulate dopaminergic and serotonergic pathways, which are crucial in treating mood disorders and schizophrenia .

Case Studies

  • Neuroprotective Effects : A study investigated the effects of a related piperidine derivative on neuroprotection in models of oxidative stress. Results indicated that the compound significantly reduced neuronal cell death by modulating oxidative stress markers .
  • Cancer Cell Line Testing : In vitro testing of piperidine derivatives demonstrated selective cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Findings
2-(4-Aminopiperidin-1-yl)acetamideEnzyme inhibitionPotential AChE inhibitor
N,N-DiethylacetamideNeuroactive propertiesModulates neurotransmitter activity
PiperidineAnticancer activityInduces apoptosis in cancer cell lines

Q & A

Q. What in vivo tracking methods validate the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Isotopic labeling : Synthesize a ¹⁴C-labeled analog for mass balance studies in rodent models .
  • Microdialysis : Measure plasma and brain extracellular fluid concentrations via LC-MS/MS after intravenous administration .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA) to identify outliers .
  • Assay standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays) .

Tables for Key Parameters

Q. Table 1: Optimized Reaction Conditions for Synthesis

Step Reagent Temperature Yield Reference
AmidationChloroacetyl chloride0–5°C75–85%
Salt formationHCl (2 eq.)RT90–95%

Q. Table 2: Stability Data Under Accelerated Conditions

Time (months) Purity (%) Major Impurity
099.5None
398.7Freebase (0.3%)
697.9Freebase (1.1%)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride
Reactant of Route 2
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2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride

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